N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]butanamide
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Overview
Description
N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]butanamide is a complex organic compound that features a benzoxazole moiety Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]butanamide typically involves the reaction of 5,6-dimethyl-1,3-benzoxazole with a phenyl isothiocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoxazole moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting the replication process in microbial cells, leading to antimicrobial effects. Additionally, the compound can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
- **N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide
Uniqueness
N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]butanamide is unique due to its specific substitution pattern on the benzoxazole ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the butanamide group also imparts unique physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5g/mol |
IUPAC Name |
N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C20H21N3O2S/c1-4-5-18(24)23-20(26)21-15-8-6-14(7-9-15)19-22-16-10-12(2)13(3)11-17(16)25-19/h6-11H,4-5H2,1-3H3,(H2,21,23,24,26) |
InChI Key |
SXLPATHCKRIMRR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C |
Origin of Product |
United States |
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